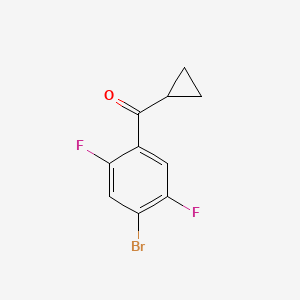

(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanone

Description

(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanone is a halogenated aromatic ketone with the molecular formula C₁₀H₈BrFO and a molecular weight of 230.24 g/mol . The compound features a cyclopropane ring fused to a ketone group, which is further substituted with bromine and fluorine atoms at the 4-, 2-, and 5-positions of the phenyl ring. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its high purity (95%) ensures reliability in controlled reactions .

Properties

IUPAC Name |

(4-bromo-2,5-difluorophenyl)-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF2O/c11-7-4-8(12)6(3-9(7)13)10(14)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZZXSLQYPJAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanone typically involves the reaction of 4-bromo-2,5-difluorobenzoyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, and at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:

The compound is being investigated for its therapeutic properties. Research indicates that derivatives of cyclopropyl amides, which include (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanone, have shown promise in treating various forms of cancer and other diseases. For instance, cyclopropyl amide derivatives have been associated with anti-tumor activity, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Enzyme Inhibition Studies:

The compound has been evaluated for its ability to inhibit specific enzymes relevant in disease pathways. Studies have shown that similar compounds can interact with metabolic enzymes such as acetylcholinesterase and carbonic anhydrases, which are important targets in the treatment of neurological disorders and other conditions . The unique structural features of this compound may enhance its binding affinity to these enzymes.

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a versatile building block in organic synthesis. Its bromine and fluorine substituents allow for various chemical transformations, making it useful in the synthesis of more complex organic molecules. For instance, it can undergo substitution reactions to yield diverse phenolic compounds and other derivatives.

Synthesis of Novel Compounds:

Research has demonstrated that this compound can be utilized to create novel bromophenol derivatives through specific reactions like O-Me demethylation . These synthesized compounds have been tested for biological activities, indicating the potential for discovering new therapeutic agents.

Materials Science

Development of Functional Materials:

In materials science, this compound is explored for its ability to modify polymers and enhance their properties. The incorporation of this compound into polymer matrices can improve characteristics such as durability and chemical resistance.

Applications in Coatings and Composites:

The compound's unique chemical properties make it suitable for developing advanced materials used in coatings and composites. These materials can exhibit enhanced performance metrics, such as improved mechanical strength and resistance to environmental factors .

Analytical Chemistry

Reference Standard in Chromatography:

In analytical chemistry, this compound is used as a reference standard in chromatography and spectroscopy techniques. Its well-defined structure allows researchers to calibrate instruments and validate methods for analyzing related compounds.

Summary Table of Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent; enzyme inhibition studies |

| Organic Synthesis | Building block for complex molecules; synthesis of novel bromophenol derivatives |

| Materials Science | Development of functional materials; enhancement of polymer properties |

| Analytical Chemistry | Reference standard in chromatography and spectroscopy techniques |

Mechanism of Action

The mechanism of action of (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the precise mechanisms .

Comparison with Similar Compounds

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

- Molecular Formula : C₉H₉BrO₂ (inferred from structure)

- Key Features: Contains a bromine atom at the 2-position and a methoxy group at the 4'-position of the acetophenone backbone.

- Reactivity : The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution, while bromine acts as a moderately deactivating substituent.

- Applications : Used as an intermediate under strictly controlled conditions in manufacturing and laboratory settings .

| Property | (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanone | 2-Bromo-4'-methoxyacetophenone |

|---|---|---|

| Molecular Formula | C₁₀H₈BrFO | C₉H₉BrO₂ |

| Molecular Weight | 230.24 g/mol | ~245.08 g/mol (calculated) |

| Substituents | Br, 2,5-diF, cyclopropane | Br, 4'-OCH₃ |

| Electronic Effects | Strong electron-withdrawing (F, Br) | Electron-donating (OCH₃) |

| Primary Use | Pharmaceutical intermediate | Manufacturing intermediate |

n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine

- Key Features : Shares the (4-bromo-2,5-difluorophenyl)(cyclopropyl)methyl backbone but replaces the ketone with an ethanamine group.

- Reactivity : The amine group introduces nucleophilic character, enabling participation in condensation or alkylation reactions.

- Status : Discontinued due to synthesis challenges or stability issues, highlighting the critical role of functional group selection in compound viability .

Reactivity and Functional Group Influence

- Ketone vs. Amine: The ketone in this compound facilitates nucleophilic acyl substitution, while the ethanamine analog () undergoes amine-specific reactions like Schiff base formation .

- Fluorine’s electronegativity enhances the electron-deficient nature of the aromatic ring, directing regioselectivity in subsequent substitutions .

- Cyclopropane Ring: The strained cyclopropane moiety increases reactivity in ring-opening reactions, a feature absent in non-cyclic analogs like 2-Bromo-4'-methoxyacetophenone .

Biological Activity

(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by:

- A bromine atom and two fluorine atoms on a phenyl ring.

- A cyclopropyl group attached to a carbonyl functional group.

This specific arrangement enhances its lipophilicity and bioactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The halogen substituents (bromine and fluorine) are known to enhance binding affinity and specificity towards these targets.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and related physiological responses.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

-

Anticancer Properties

- Studies indicate that derivatives of this compound show efficacy in inhibiting cancer cell growth. For example, its analogs have been evaluated for their ability to induce apoptosis in cancer cell lines through targeted mechanisms involving specific signaling pathways.

- Antimicrobial Activity

-

Neuropharmacological Effects

- Preliminary findings suggest that it may modulate dopamine neurotransmission, which could be beneficial in treating neurodegenerative disorders.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound derivatives, researchers found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 1.5 | MDA-MB-231 |

| Derivative B | 2.0 | HeLa |

| Derivative C | 1.2 | A549 |

Case Study 2: Neurotransmitter Modulation

A pharmacological study focused on the effects of this compound on dopamine receptors revealed that it acts as a partial agonist at D2 receptors. This activity was associated with improved behavioral outcomes in animal models of Parkinson’s disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-bromo-2,5-difluorophenyl)(cyclopropyl)methanone, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Friedel-Crafts Acylation : Use cyclopropanecarbonyl chloride with 1-bromo-2,5-difluorobenzene under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane. Monitor temperature (0–5°C) to minimize side reactions like over-acylation .

- Cross-Coupling Approaches : Suzuki-Miyaura coupling between a cyclopropane-bearing boronic ester and a bromo-difluoroaryl halide. Optimize with Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/water (3:1) at 80°C for 12 hours .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in substitution patterns?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies cyclopropyl protons (δ 1.2–1.8 ppm, multiplet) and aryl protons (δ 6.8–7.5 ppm). ¹⁹F NMR confirms fluorine positions (δ -110 to -125 ppm) .

- X-Ray Crystallography : Resolves steric effects of the cyclopropyl group and halogen placement. Crystallize in ethyl acetate/hexane to obtain single crystals. Compare with analogous structures (e.g., bromo-chloro derivatives) to validate geometry .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (theoretical m/z 289.01 for C₁₀H₈BrF₂O) .

Advanced Research Questions

Q. How does the cyclopropyl group influence electronic and steric effects in cross-coupling reactions involving this compound?

- Methodological Answer :

- Electronic Effects : Cyclopropane’s ring strain increases electron density at the ketone carbonyl, enhancing reactivity in nucleophilic additions. DFT calculations (B3LYP/6-31G*) quantify charge distribution .

- Steric Effects : The cyclopropyl group hinders ortho-substitution in Pd-catalyzed couplings. Compare reaction rates with non-cyclopropyl analogs (e.g., phenylmethanones) using kinetic studies (GC-MS monitoring) .

- Case Study : Use Heck coupling with styrene derivatives to assess steric limitations. Optimize with bulky ligands (e.g., P(t-Bu)₃) to mitigate steric hindrance .

Q. What role does this compound play in designing covalent organic frameworks (COFs) or optoelectronic materials?

- Methodological Answer :

- COF Synthesis : As a nodal building block, its rigid aryl-cyclopropyl structure enhances porosity. Condense with boronic acids (e.g., 1,4-phenylenediboronic acid) in solvothermal conditions (120°C, mesitylene/dioxane) to form layered COFs. Characterize porosity via BET surface area analysis (>500 m²/g) .

- Optoelectronic Applications : Functionalize via Sonogashira coupling to attach ethynyl groups for OLED hole-transport layers. Measure charge mobility using space-charge-limited current (SCLC) techniques .

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

- Methodological Answer :

- DFT Studies : Calculate transition states for SNAr reactions at the 4-bromo position. Use Gaussian 16 with M06-2X/def2-TZVP to model activation energies and substituent effects (e.g., fluorine’s electron-withdrawing impact) .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to optimize reaction solvents. Correlate with experimental yields from kinetic studies .

Key Research Challenges

- Contradictions in Reactivity : Some studies report low yields in Suzuki couplings due to steric hindrance , while others achieve high efficiency with tailored ligands . Systematic ligand screening (e.g., XPhos vs. SPhos) is critical.

- Fluorine vs. Bromine Selectivity : Competing reactivity at halogen sites requires careful optimization of stoichiometry and temperature in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.